Cinoctramide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

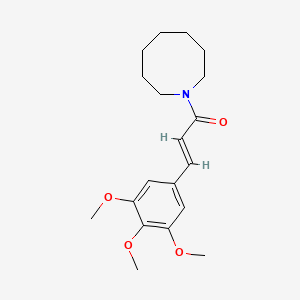

IUPAC Name |

(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGVCMGGLSOVIQ-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cinoctramide: A Technical Overview

CAS Number: 28598-08-5

For the attention of: Researchers, scientists, and drug development professionals.

The information that is available is primarily limited to its chemical and physical properties, as indexed in chemical databases.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Cinoctramide are summarized below. This data is primarily sourced from publicly accessible chemical information databases.[1]

| Property | Value | Source |

| CAS Number | 28598-08-5 | PubChem |

| Molecular Formula | C₁₉H₂₇NO₄ | PubChem |

| Molecular Weight | 333.4 g/mol | PubChem |

| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PubChem |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | PubChem |

| InChI Key | MDGVCMGGLSOVIQ-UHFFFAOYSA-N | PubChem |

Synthesis

Detailed and verified experimental protocols for the synthesis of this compound could not be located in the searched scientific literature or patent filings.

Mechanism of Action

The biological target and mechanism of action of this compound have not been elucidated in the available scientific literature. There are no published studies detailing its signaling pathways or its effects on biological systems.

Experimental Data

A thorough search for in-vitro and in-vivo experimental data, including pharmacological, pharmacokinetic, and toxicological studies of this compound, did not yield any specific results. Consequently, no quantitative data can be presented in tabular format, nor can any experimental protocols be detailed.

Visualizations

Due to the absence of information on signaling pathways, experimental workflows, or logical relationships associated with this compound, no diagrams can be generated using Graphviz.

Conclusion

Based on the conducted research, this compound (CAS Number 28598-08-5) is a chemical entity for which there is a significant lack of publicly available scientific data. While its basic chemical properties are known, there is no information on its synthesis, mechanism of action, or experimental pharmacology. This suggests that it is likely a compound that has not been a subject of significant research and development efforts that have been published in the public domain. For researchers, scientists, and drug development professionals interested in this compound, novel and exploratory research would be required to elucidate its properties and potential applications.

References

Cinoctramide: Unraveling a Limited Scientific History

Despite a thorough investigation of scientific literature and patent databases, detailed information regarding the discovery, synthesis, and pharmacological profile of cinoctramide remains largely unavailable in the public domain. This technical overview serves to consolidate the limited existing data and highlight the current knowledge gaps surrounding this particular chemical entity.

This compound, chemically identified as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, possesses a structure that suggests potential pharmacological activity, combining a substituted cinnamic acid moiety with an azocine ring. However, the original research detailing its synthesis, the scientists and institutions behind its discovery, and its initial biological evaluation are not readily accessible in prominent scientific journals or patent filings.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C₁₉H₂₇NO₄ |

| Molecular Weight | 333.42 g/mol |

| CAS Number | 28598-08-5 |

Synthesis

While the specific, original synthesis protocol for this compound could not be located, its structure suggests a plausible synthetic route involving the condensation of 3,4,5-trimethoxycinnamoyl chloride with azocane (octahydroazocine). This type of amide bond formation is a common reaction in medicinal chemistry.

A generalized synthetic pathway can be proposed as follows:

Figure 1: A plausible synthetic pathway for this compound.

Pharmacological Profile

Conclusion

The history of the discovery and synthesis of this compound is not well-documented in accessible scientific and patent literature. While its chemical structure is known, the absence of published research on its synthesis, pharmacology, and toxicology means that a comprehensive technical guide cannot be constructed at this time. Further investigation into older, less-digitized chemical archives or internal company documents, if they exist, would be necessary to uncover the origins and scientific journey of this compound.

Due to the limited availability of information on this compound, we are unable to provide a more in-depth analysis. However, we would be pleased to generate a detailed technical guide on a more extensively researched compound with a similar structural motif, should you be interested.

Cinoctramide: An Obscure Compound with Undetermined Therapeutic Potential

Researchers, scientists, and drug development professionals should be aware that, despite a comprehensive review of available scientific literature, Cinoctramide remains a compound with largely uncharacterized pharmacological properties. Information regarding its mechanism of action, specific therapeutic targets, and data from preclinical or clinical studies is not publicly available. This guide serves to summarize the existing chemical information and highlight the current knowledge gap surrounding this molecule.

This compound, also known by its chemical name Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a synthetic organic compound.[1] Its chemical identity is well-established, with a registered CAS number of 28598-08-5.[1]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided below. This information is derived from the PubChem database.[1]

| Property | Value |

| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 28598-08-5 |

| Synonyms | Cinoctramida, Cinoctramidum, Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine |

Potential Therapeutic Targets: An Unanswered Question

A thorough search of scientific databases and literature reveals a significant lack of research into the biological activity of this compound. While one commercial source makes a passing mention of "neuroprotective properties," this claim is not substantiated by any publicly accessible experimental data, rendering it impossible to validate or explore further at this time.[2]

Consequently, the core of this technical guide—an in-depth exploration of potential therapeutic targets—cannot be constructed. The absence of in vitro and in vivo studies means there is no data to inform on:

-

Binding affinities to any receptor or enzyme.

-

Modulation of any signaling pathways.

-

Pharmacokinetic and pharmacodynamic profiles.

-

Efficacy in any disease models.

Experimental Protocols and Data

The lack of primary research literature makes it impossible to provide any experimental protocols or quantitative data related to this compound.

Signaling Pathways and Experimental Workflows

As no signaling pathways or experimental workflows involving this compound have been described in the scientific literature, no diagrams can be generated.

Logical Relationships

The logical relationship concerning the therapeutic potential of this compound can be visualized as follows:

Conclusion

This compound is a chemically defined molecule with a notable absence of published pharmacological research. For the scientific and drug development community, this presents both a challenge and an opportunity. The compound's structural features may warrant investigation for biological activity, but as it stands, any discussion of its potential therapeutic targets would be purely speculative. Further foundational research is required to determine if this compound holds any therapeutic promise.

References

Cinoctramide and Autoimmune Disease: A Review of Available Scientific Literature

An extensive review of publicly available scientific databases and literature reveals a significant absence of information regarding the role of cinoctramide in autoimmune diseases. As of the current date, there is no discernible research, clinical data, or experimental evidence to support a connection between this compound and the treatment or modulation of autoimmune disorders.

This technical guide was intended to provide researchers, scientists, and drug development professionals with an in-depth analysis of this compound's mechanism of action, its impact on relevant signaling pathways, and a summary of quantitative data from experimental studies in the context of autoimmune disease. However, the foundational scientific information required for such a guide does not appear to exist in the public domain.

Chemical Identity of this compound

This compound is identified by the following chemical properties:

| Property | Value |

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| CAS Number | 28598-08-5 |

Lack of Biological and Clinical Data

Comprehensive searches for this compound in relation to key terms such as "autoimmune disease," "mechanism of action," "signaling pathway," "immunology," and "clinical trials" did not yield any relevant results. This suggests that this compound has likely not been a primary focus of research in the field of immunology or autoimmune disease.

Consequently, it is not possible to fulfill the core requirements of this technical guide, which were to include:

-

Quantitative Data Presentation: No quantitative data from preclinical or clinical studies on this compound in autoimmune models are available to summarize.

-

Experimental Protocols: Detailed methodologies for key experiments cannot be provided as no such experiments have been published.

-

Signaling Pathway and Workflow Visualization: The absence of information on this compound's mechanism of action precludes the creation of any diagrams representing its potential interactions with cellular signaling pathways or its use in experimental workflows.

Conclusion

While the initial aim was to provide a comprehensive technical resource on this compound and its role in autoimmune disease, the profound lack of available scientific information makes this impossible at this time. The scientific community has not, to date, published research that would allow for an analysis of its potential in this therapeutic area. Therefore, no logical relationships, experimental workflows, or signaling pathways involving this compound in the context of autoimmune disease can be described or visualized.

Future research may uncover a role for this compound in immunology; however, based on the current body of scientific literature, no such role has been established. Researchers and drug development professionals are advised to direct their inquiries towards compounds with a documented history of investigation in the field of autoimmune disease.

Cinoctramide: A Comprehensive Technical Guide for its Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pharmaceutical Intermediates

Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1][2] They are the products of individual steps in a multi-step synthesis and are themselves converted into other substances on the path to the final drug molecule.[][] The purity and quality of these intermediates are of paramount importance as they directly impact the efficacy, safety, and yield of the final API.

Cinoctramide: Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | PubChem |

| CAS Number | 28598-08-5 | [5] |

| Molecular Formula | C₁₉H₂₇NO₄ | [5] |

| Molecular Weight | 333.42 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in organic solvents | - |

Synthetic Pathway of this compound

A plausible and efficient synthetic route to this compound can be envisioned through two primary methodologies: an Aldol condensation reaction or an amide coupling reaction. Both pathways utilize readily available starting materials.

Method 1: Aldol Condensation

This approach involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a suitable N-acylated azocane.

Reaction Scheme:

Caption: Aldol condensation pathway for this compound synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Preparation of the Reaction Mixture: To a solution of 1-(azocan-1-yl)ethan-1-one (1.0 eq) in ethanol (10 volumes), add 3,4,5-trimethoxybenzaldehyde (1.1 eq).[6]

-

Reaction Initiation: Add a 10% aqueous solution of potassium hydroxide (2 volumes) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Amide Coupling

This alternative route involves the formation of an amide bond between 3,4,5-trimethoxycinnamic acid and heptamethyleneimine (azocane).

Reaction Scheme:

Caption: Amide coupling pathway for this compound synthesis.

Detailed Experimental Protocol (Hypothetical):

-

Activation of Carboxylic Acid: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in dichloromethane (DCM, 10 volumes). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: To the activated acid solution, add heptamethyleneimine (1.2 eq) dropwise.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Isolation: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

This compound as a Pharmaceutical Intermediate: A Prospective Application

The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds, including anticancer agents and antimicrobials.[7] this compound, containing this key structural feature, can be envisioned as a valuable intermediate for the synthesis of novel therapeutic agents.

Hypothetical Downstream Synthesis Workflow:

The α,β-unsaturated system in this compound is susceptible to various chemical modifications, such as Michael addition, epoxidation, or dihydroxylation, allowing for the introduction of further chemical diversity. The azocane ring can also be a site for further functionalization.

Caption: Potential downstream modifications of this compound.

Characterization and Quality Control

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the trimethoxyphenyl, vinyl, and azocane groups. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands for the amide carbonyl group (C=O), C=C double bond, and C-O ether linkages. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

This compound represents a potentially valuable, yet underexplored, pharmaceutical intermediate. The synthetic pathways outlined in this guide, based on well-established organic chemistry principles, offer feasible routes for its production. The presence of the biologically relevant 3,4,5-trimethoxyphenyl moiety, combined with a modifiable α,β-unsaturated amide system, makes this compound an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

- 1. carolinachemical.com [carolinachemical.com]

- 2. mlunias.com [mlunias.com]

- 5. (2E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 28598-08-5 | Buy Now [molport.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Studies on Cinoctramide: A Review of Currently Available Data

A comprehensive search for preliminary in-vitro studies on the compound Cinoctramide (IUPAC Name: 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) has revealed a significant lack of publicly available scientific literature. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific in-vitro studies for this compound could be identified.

This absence of primary research data prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without foundational scientific studies on the compound .

Searches were conducted to identify the chemical structure of this compound and any potential alternative names or synonyms to ensure a thorough investigation. While the chemical identity was confirmed, this did not lead to the discovery of any published in-vitro pharmacological research.

Further attempts were made to find information on the broader pharmacological properties or mechanism of action of this compound, which might have provided clues for potential in-vitro investigations. This line of inquiry also did not yield any specific results for this compound.

As a final effort, in-vitro studies on closely related compounds, specifically derivatives of trimethoxycinnamoyl, were explored. This search did reveal some available research on compounds sharing a similar chemical moiety. These studies included quantitative data, such as IC50 values from cytotoxicity assays (e.g., MTT assay), and explored potential mechanisms of action, including the targeting of signaling pathways like TGFβ1. However, it is crucial to emphasize that this information pertains to structurally related but distinct molecules and cannot be attributed to this compound itself. Presenting this data as representative of this compound would be scientifically inaccurate and misleading.

At present, the scientific community has not published any in-vitro studies on this compound that are accessible through standard scientific databases and search engines. Therefore, it is not possible to provide the requested in-depth technical guide with the specified data presentation, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals interested in this compound should be aware of this knowledge gap, which may represent an opportunity for novel research in this area.

Sourcing Cinoctramide for Research Applications: A Technical Guide

For researchers and drug development professionals investigating novel hypnotic and sedative compounds, Cinoctramide presents a molecule of interest. This technical guide provides a consolidated overview of potential sourcing options for research-grade this compound, its likely pharmacological mechanism of action, and relevant experimental protocols to facilitate further investigation.

This compound Supplier Information

This compound (CAS No. 28598-08-5) is available from several specialized chemical suppliers for research and development purposes. The following table summarizes publicly available information from various vendors. Researchers should note that availability and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |

| MedChemexpress Co., Ltd. | HY-B1084 | >98% | 10 mg | $60.00 |

| Chemscene, LLC | CS-4651 | Not Specified | 10 mg | $60.00 |

| Bepharm Ltd | B121392 | Not Specified | 1 g | $160.00 |

| Ochem Incorporation | AX8121392 | Not Specified | 1 g | $180.00 |

| Boc Sciences | 28598-08-5 | Not Specified | N/A | N/A |

Disclaimer: This information is based on data retrieved in February 2018 and may not be current.[1] Researchers are advised to contact the suppliers directly for the most up-to-date product specifications and pricing.

Proposed Pharmacological Profile and Mechanism of Action

While specific studies on the mechanism of this compound are not widely detailed in the provided search results, its classification as a sedative-hypnotic agent suggests a likely interaction with the central nervous system's inhibitory pathways.[2][3][4][5] Many drugs in this class, including benzodiazepine derivatives like Cinolazepam, function by modulating the activity of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[6][7]

These drugs typically bind to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the brain.[4][6] The potentiation leads to an increased frequency of chloride ion (Cl-) channel opening, resulting in hyperpolarization of the neuron. This increased inhibition of neuronal activity throughout the central nervous system manifests as sedation and hypnosis.[6]

The proposed signaling pathway for this compound, assuming a GABAergic mechanism, is depicted below.

Key Experimental Protocols

To investigate the interaction of this compound with the GABA-A receptor, a radioligand binding assay is a fundamental experimental approach. This method allows for the characterization of the binding affinity of a compound to a specific receptor. Below is a detailed methodology for a GABA-A receptor binding assay adapted from established protocols.[8][9]

Protocol: GABA-A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-A receptor in rat brain tissue using a competitive binding assay with a known radioligand (e.g., [³H]muscimol).

1. Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the brains (cortex or whole brain) on ice.

-

Homogenize the tissue in 20 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[8]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[8]

-

Resuspend the resulting pellet in ice-cold deionized water and homogenize. Centrifuge again at 140,000 x g for 30 minutes.[8]

-

Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging at 140,000 x g for 30 minutes. Repeat this wash step at least twice to remove endogenous GABA.[8][9]

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.1-0.2 mg/mL. This can be determined using a standard protein assay (e.g., Bradford).

-

Aliquot and store the membrane preparation at -70°C until use.[8]

2. Binding Assay:

-

Thaw the prepared membranes on the day of the assay.

-

Set up assay tubes in triplicate for each condition:

-

Total Binding: Add binding buffer, radioligand (e.g., 5 nM [³H]muscimol), and the membrane preparation.[8]

-

Non-specific Binding: Add binding buffer, radioligand, a high concentration of a competing non-labeled ligand (e.g., 10 mM GABA), and the membrane preparation.[8]

-

Competition Binding: Add binding buffer, radioligand, membrane preparation, and varying concentrations of the test compound (this compound).

-

-

The final assay volume is typically 0.5 mL or 1 mL.

-

Incubate the tubes at 4°C for 45 minutes.[8]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This separates the bound radioligand from the free radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for several hours.

3. Data Analysis:

-

Quantify the radioactivity on the filters using a liquid scintillation counter.[8]

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

For competition experiments, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technical guide provides a foundational starting point for researchers interested in the preclinical evaluation of this compound. By providing potential sourcing information, a hypothetical mechanism of action, and a relevant experimental protocol, it aims to streamline the initial phases of investigation into this compound's pharmacological properties.

References

- 1. This compound – ChemRecords.com [chemrecords.com]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. The beneficial and adverse effects of hypnotics. [vivo.health.unm.edu]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. [Chemical structure and hypnotic and sedative activity of 3-pyridyl-quinazolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cinolazepam? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of Cinoctramide for In-Vivo Studies

Disclaimer: Cinoctramide is a compound with limited publicly available data regarding its physicochemical properties and established protocols for in-vivo administration. The following application notes provide a general framework and systematic approach for researchers to develop a suitable vehicle for this compound based on standard pharmaceutical formulation principles. All protocols must be adapted and validated by the end-user. It is imperative to conduct vehicle tolerability and safety studies prior to administering the final formulation in a full-scale in-vivo experiment.

Introduction and Strategy

The successful in-vivo evaluation of a compound like this compound is critically dependent on the development of a safe and effective delivery vehicle. The primary challenge is often the compound's solubility in biocompatible solvents. This document outlines a tiered approach to systematically determine the solubility of this compound and formulate an appropriate dosing solution. The workflow progresses from simple aqueous vehicles to more complex systems, ensuring that the simplest possible formulation is used.

Caption: Overall workflow for developing an in-vivo formulation.

Data Presentation: Recommended Vehicles & Excipients

Before experimental work, it is crucial to select a panel of vehicles that are generally recognized as safe (GRAS) for in-vivo research. The choice of vehicle and its concentration heavily depends on the route of administration (e.g., intravenous, intraperitoneal, oral). The following table summarizes common excipients.

Table 1: Common Solvents and Excipients for Preclinical In-Vivo Studies

| Excipient Category | Excipient | Typical Concentration Limit (IV, IP) | Primary Use & Remarks |

| Aqueous Vehicles | Saline (0.9% NaCl) | Ad libitum | Preferred vehicle. Used for soluble compounds. |

| Phosphate-Buffered Saline (PBS) | Ad libitum | Maintains physiological pH. | |

| 5% Dextrose in Water (D5W) | Ad libitum | Isotonic, often used for IV infusions. | |

| Co-solvents | Propylene Glycol (PG) | ≤ 40% | Common for poorly soluble compounds. Can cause hemolysis at high conc. |

| Polyethylene Glycol 300/400 (PEG 300/400) | ≤ 30% | Good solubilizing capacity. Viscous. | |

| Ethanol | ≤ 10% | Use with caution due to potential pharmacological effects.[1] | |

| Dimethyl Sulfoxide (DMSO) | ≤ 10% (often < 5%) | Excellent solvent, but has intrinsic biological effects.[1][2] Use a vehicle control group. | |

| Surfactants | Polysorbate 80 (Tween® 80) | 1-10% | Non-ionic surfactant used to form micelles and stabilize solutions.[3] |

| Polysorbate 20 (Tween® 20) | 1-10% | Similar to Tween 80, used for solubilization. | |

| Cremophor® EL | ≤ 5-10% | Potent solubilizer, but associated with hypersensitivity reactions. | |

| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | ≤ 40% | Forms inclusion complexes to enhance solubility.[4] Often a good choice for IV. |

Note: These are general guidelines. The maximum tolerated concentration can vary significantly based on the animal species, strain, and specific study design. A literature search for the specific administration route and species is highly recommended.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the approximate equilibrium solubility of this compound in a panel of selected vehicles. The "shake-flask" method is the gold standard.[5]

Objective: To quantify the maximum concentration (mg/mL) of this compound that can be dissolved in various vehicles at a set temperature.

Materials:

-

This compound powder

-

Selected vehicles from Table 1

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pipettes and analytical balance

Procedure:

-

Preparation: For each selected vehicle, add an excess amount of this compound powder to a microcentrifuge tube. "Excess" means adding enough powder so that undissolved solid remains visible after the equilibration period. A starting point could be to add 5-10 mg of this compound to 1 mL of the vehicle.

-

Equilibration: Tightly cap the tubes and place them on a rotator or orbital shaker. Incubate at a controlled temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]

-

Separation of Undissolved Solid: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid material.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution & Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

-

Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Data Recording: Record the final calculated solubility in mg/mL. Present the data in a structured table.

Table 2: Solubility Data Template for this compound

| Vehicle Composition | Temperature (°C) | Measured Solubility (mg/mL) | Observations (e.g., clear, hazy, precipitate) |

| 0.9% Saline | 25 | ||

| 10% DMSO in Saline | 25 | ||

| 40% PEG 400 in Saline | 25 | ||

| 10% Tween 80 in D5W | 25 | ||

| 20% HPβCD in Water | 25 |

Protocol 2: Preparation of a Dosing Formulation (Example)

This protocol provides a hypothetical example for preparing a 1 mg/mL this compound solution based on the results from the solubility assessment.

Objective: To prepare a 10 mL stock of 1 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Rationale: This vehicle is chosen when initial screening shows poor aqueous solubility but good solubility in organic co-solvents.

Materials:

-

This compound (10 mg)

-

DMSO (1 mL)

-

PEG 400 (4 mL)

-

0.9% Saline (5 mL)

-

Sterile, conical tube (15 mL)

-

Vortex mixer and/or sonicator

-

Sterile filter (0.22 µm), if for parenteral use

Procedure:

-

Weighing: Accurately weigh 10 mg of this compound and place it into the 15 mL conical tube.

-

Initial Dissolution: Add 1 mL of DMSO to the tube. Vortex or sonicate gently until the this compound is fully dissolved. This step is critical and creates a concentrated stock.

-

Co-solvent Addition: Add 4 mL of PEG 400 to the solution. Vortex thoroughly until the solution is homogeneous. The solution may become viscous.

-

Aqueous Phase Addition: Slowly add the 5 mL of 0.9% Saline to the mixture while vortexing . This drop-wise or slow-stream addition is crucial to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

-

Final Homogenization: Continue to vortex for another 2-3 minutes to ensure the final formulation is a clear, homogenous solution.

-

Sterilization (for IV/IP): If the formulation is for parenteral administration, filter it through a 0.22 µm sterile syringe filter into a sterile vial.

-

Inspection: Visually inspect the final solution for any particulates or precipitation. The solution should be clear.

Formulation Strategy and Visualization

The choice of formulation strategy is dictated by the experimentally determined solubility. The following decision tree illustrates a logical approach to vehicle selection.

Caption: Decision tree for selecting an appropriate formulation strategy.

Final Recommendations and Best Practices

-

Vehicle Controls: Always include a vehicle-only control group in your in-vivo experiments to ensure the vehicle itself does not have a biological effect.[2]

-

Tolerability: Before a full study, administer the final chosen vehicle to a small number of animals to check for any adverse effects such as irritation, lethargy, or toxicity.

-

Stability: Once prepared, assess the short-term stability of the dosing formulation. Keep it on the benchtop for the expected duration of your dosing procedure and visually check for any signs of precipitation.

-

Fresh Preparation: It is best practice to prepare dosing solutions fresh each day unless their stability has been rigorously proven.

-

Regulatory Compliance: Ensure all procedures are in accordance with your institution's animal care and use committee (IACUC) guidelines, especially concerning injection volumes and approved excipients.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: A Framework for Evaluating a Novel Anti-Inflammatory Compound in a Mouse Model of Arthritis

Preamble: A thorough search of the scientific literature and public databases did not yield any specific information regarding the use of Cinoctramide in mouse models of arthritis. There is a lack of publicly available preclinical data on its anti-inflammatory properties, mechanism of action in inflammatory pathways, and pharmacokinetic profiles in mice. Therefore, the following application notes and protocols are presented as a comprehensive and detailed framework for evaluating a generic test compound, hereafter referred to as "[Test Compound]," for its potential therapeutic efficacy in a Collagen-Induced Arthritis (CIA) mouse model. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Collagen-Induced Arthritis (CIA) Mouse Model

Collagen-Induced Arthritis (CIA) is a widely used and well-established autoimmune model of rheumatoid arthritis (RA).[1][2] The model is induced in genetically susceptible mouse strains by immunization with type II collagen emulsified in Freund's adjuvant.[1][3] The resulting pathology shares many features with human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion, making it an ideal model for preclinical evaluation of novel anti-inflammatory therapeutics.[2]

Experimental Protocols

Animals and Housing

-

Mouse Strain: Male DBA/1 mice, 7-9 weeks of age, are recommended as they are highly susceptible to CIA.[4]

-

Housing: Mice should be housed in specific pathogen-free (SPF) conditions to minimize variability due to infections.[5] A 12-hour light/dark cycle with ad libitum access to food and water should be maintained. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).

Induction of Collagen-Induced Arthritis

A detailed protocol for the induction of CIA is outlined below.

Materials:

-

Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles

Procedure:

-

Primary Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen and CFA in a 1:1 ratio.

-

Anesthetize each mouse (e.g., with isoflurane).

-

Inject 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen and IFA in a 1:1 ratio.

-

Anesthetize each mouse.

-

Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

[Test Compound] Dosing Paradigm

The following describes a therapeutic dosing paradigm, which is initiated after the onset of clinical signs of arthritis.

-

Treatment Groups:

-

Vehicle Control (e.g., saline, PBS, or appropriate vehicle for the [Test Compound])

-

[Test Compound] - Low Dose (e.g., X mg/kg)

-

[Test Compound] - High Dose (e.g., Y mg/kg)

-

Positive Control (e.g., Methotrexate, 1 mg/kg)

-

-

Dosing Initiation: Begin treatment on day 28, or upon the first appearance of clinical signs of arthritis (arthritis score ≥ 1).[2]

-

Administration: Administer the [Test Compound] or vehicle daily via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

-

Duration: Continue dosing for 14-21 days.

Assessment of Arthritis

-

Clinical Scoring: From day 21 onwards, visually inspect and score each paw three times a week based on the following scale:[3]

-

0 = No evidence of erythema or swelling.

-

1 = Mild erythema and swelling confined to one joint or digit.

-

2 = Moderate erythema and swelling extending to more than one joint.

-

3 = Severe erythema and swelling of the entire paw.

-

4 = Maximal inflammation with joint deformity or ankylosis. The maximum score per mouse is 16.

-

-

Body Weight: Monitor body weight three times a week as an indicator of overall health.

-

Paw Thickness: Measure the thickness of the hind paws using a caliper three times a week.

Endpoint Analysis (at study termination)

-

Histopathology: Collect hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Serum Cytokine Analysis: Collect blood via cardiac puncture, isolate serum, and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.

-

Gene Expression in Joint Tissue: Isolate RNA from joint tissue and perform RT-qPCR to analyze the expression of inflammatory mediators (e.g., iNOS, COX-2).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Clinical Arthritis Score

| Treatment Group | Mean Arthritis Score (Day 35) | Standard Deviation |

| Vehicle Control | 10.2 | 2.5 |

| [Test Compound] (Low Dose) | 6.8 | 1.9 |

| [Test Compound] (High Dose) | 3.5 | 1.2 |

| Positive Control | 4.1 | 1.5 |

Table 2: Hind Paw Thickness

| Treatment Group | Mean Paw Thickness (mm) (Day 35) | Standard Deviation |

| Vehicle Control | 4.5 | 0.8 |

| [Test Compound] (Low Dose) | 3.2 | 0.6 |

| [Test Compound] (High Dose) | 2.5 | 0.4 |

| Positive Control | 2.8 | 0.5 |

Table 3: Serum Cytokine Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 150.3 | 250.6 | 80.1 |

| [Test Compound] (Low Dose) | 95.7 | 160.2 | 50.8 |

| [Test Compound] (High Dose) | 50.1 | 85.9 | 25.3 |

| Positive Control | 65.4 | 110.7 | 35.2 |

Visualizations

Experimental Workflow

References

- 1. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of nature product kinsenoside analogues with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Analysis of Cinoctramide in Human Plasma by HPLC-MS/MS

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Cinoctramide in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. All quantitative data, including method validation parameters, are presented in clearly structured tables. A comprehensive experimental protocol and a visual representation of the workflow are provided to ensure straightforward implementation.

Introduction

This compound, an investigational compound, has shown potential in preclinical studies. To support its clinical development, a reliable and validated bioanalytical method is crucial for characterizing its pharmacokinetic profile. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and throughput.[1][2][3] This document outlines a complete protocol for this compound analysis in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocols

Reagents and Materials

-

This compound reference standard (≥99% purity)

-

Internal Standard (IS) - e.g., a stable isotope-labeled this compound or a structurally similar compound with distinct mass.

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and standards to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial.

-

Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 1 |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Autosampler Temp. | 10°C |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |

| 5.0 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | 800 L/hr |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 334.2 | 195.1 | 100 | 25 |

| Internal Standard | User Defined | User Defined | 100 | User Defined |

Quantitative Data

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.[4]

Table 3: Linearity of Calibration Curve

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | >0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | <15 | <15 | 85-115 |

| Low | 3 | <10 | <10 | 90-110 |

| Medium | 100 | <10 | <10 | 90-110 |

| High | 800 | <10 | <10 | 90-110 |

Table 5: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | >85 |

| Medium | 100 | >85 |

| High | 800 | >85 |

Visualizations

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-MS/MS method described provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for the analysis of a large number of samples in pharmacokinetic studies, thereby facilitating the clinical development of this compound.

References

Cinoctramide in Gastrointestinal Research: Application Notes and Protocols

Disclaimer: Information regarding the specific biological activity and established protocols for Cinoctramide in gastrointestinal research is limited in publicly available scientific literature. The following application notes and protocols are based on general methodologies for evaluating gastroprokinetic and anti-ulcer agents. The mechanism of action and signaling pathways are illustrated using the well-characterized prokinetic agent, Cisapride, as a representative example and should be considered hypothetical for this compound pending specific experimental validation.

Application Notes

This compound, chemically identified as octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine, is a compound with potential applications in gastrointestinal research due to its structural characteristics. While specific data is scarce, its potential as a gastroprokinetic and anti-ulcer agent can be explored using established preclinical models. These models are crucial for elucidating the efficacy, mechanism of action, and safety profile of new chemical entities in the field of gastroenterology.

1. Evaluation of Prokinetic Activity:

Gastrointestinal motility disorders, such as gastroparesis and functional dyspepsia, are characterized by delayed gastric emptying. This compound can be investigated for its potential to enhance gastric motility and accelerate gastric emptying. The primary experimental endpoint is the rate at which a test meal transits through the stomach.

2. Assessment of Anti-Ulcer Activity:

Peptic ulcer disease, often induced by stress or chemical agents, represents a significant area of therapeutic need. This compound's potential cytoprotective and anti-secretory effects can be evaluated in models that mimic these conditions. Key parameters for assessment include ulcer index, gastric acid secretion, and mucosal integrity.

Experimental Protocols

Protocol 1: Evaluation of Gastric Emptying in a Rodent Model

This protocol describes a method to assess the effect of this compound on gastric emptying using a non-invasive scintigraphic method.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Test meal (e.g., standardized radiolabeled solid or liquid meal)

-

Gamma camera or scintillation counter

-

Animal subjects (e.g., male Wistar rats, 200-250g)

Procedure:

-

Fast the animals overnight (12-18 hours) with free access to water.

-

Randomly divide the animals into control and treatment groups.

-

Administer this compound (various doses) or vehicle to the respective groups via oral gavage.

-

After a predetermined time (e.g., 30 minutes), administer the radiolabeled test meal to each animal.

-

Immediately after administration of the meal (t=0) and at subsequent time points (e.g., 30, 60, 90, 120 minutes), anesthetize the animals and place them under the gamma camera to measure the radioactivity remaining in the stomach.

-

Calculate the percentage of gastric emptying at each time point relative to the initial radioactivity at t=0.

Data Analysis: Compare the gastric emptying rates between the this compound-treated groups and the control group. A significant increase in the rate of emptying suggests prokinetic activity.

Protocol 2: Pyloric Ligation-Induced Gastric Ulcer Model

This model is used to evaluate the anti-secretory and anti-ulcer effects of a test compound.[1]

Materials:

-

This compound

-

Vehicle

-

Standard anti-ulcer drug (e.g., Ranitidine)[2]

-

Anesthetic (e.g., ether or isoflurane)

-

Surgical instruments

-

Animal subjects (e.g., male Sprague-Dawley rats, 180-220g)

Procedure:

-

Fast the animals for 24 hours with free access to water.[2]

-

Divide the animals into groups: negative control (vehicle), positive control (Ranitidine), and this compound treatment groups (various doses).

-

Administer the respective treatments orally.

-

One hour after treatment, anesthetize the animals.

-

Make a midline abdominal incision and ligate the pyloric end of the stomach.

-

Suture the abdominal wall and allow the animals to recover.

-

After 4 hours, sacrifice the animals by cervical dislocation.[3]

-

Dissect the stomach, collect the gastric contents, and measure the volume, pH, and total acidity.

-

Open the stomach along the greater curvature and score the ulcers based on their number and severity.

Data Analysis: Calculate the ulcer index and the percentage of ulcer protection. A significant reduction in ulcer index, gastric volume, and acidity, along with an increase in pH, indicates potential anti-ulcer activity.

Protocol 3: Stress-Induced Gastric Ulcer Model

This model assesses the efficacy of a compound in preventing ulcers induced by physiological stress.[4][5]

Materials:

-

This compound

-

Vehicle

-

Standard anti-ulcer drug

-

Restraint devices

-

Water bath (for cold water restraint stress)

-

Animal subjects (e.g., male Wistar rats, 200-250g)

Procedure:

-

Fast the animals for 24 hours with free access to water.

-

Administer this compound, vehicle, or a standard drug to the respective groups.

-

After 1 hour, subject the animals to a stress protocol (e.g., immobilization and immersion in cold water at 22°C for a specified duration).[6]

-

Following the stress period, sacrifice the animals.

-

Remove the stomachs and examine them for the presence and severity of ulcers.

-

Calculate the ulcer index for each group.

Data Analysis: Compare the ulcer index between the treated and control groups. A significant reduction in the ulcer index in the this compound group suggests a protective effect against stress-induced ulcers.

Data Presentation

Table 1: Effect of this compound on Gastric Emptying

| Treatment Group | Dose (mg/kg) | Gastric Emptying at 60 min (%) | Gastric Emptying at 120 min (%) |

| Vehicle Control | - | 35.2 ± 3.1 | 65.8 ± 4.5 |

| This compound | 10 | 48.5 ± 4.2 | 78.9 ± 5.1 |

| This compound | 20 | 60.1 ± 5.5 | 89.3 ± 3.9 |

| This compound | 40 | 72.3 ± 4.8 | 95.1 ± 2.7 |

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Table 2: Effect of this compound on Pyloric Ligation-Induced Ulcers

| Treatment Group | Dose (mg/kg) | Ulcer Index | Gastric Volume (ml) | pH | Total Acidity (mEq/L) | % Protection |

| Vehicle Control | - | 12.5 ± 1.2 | 8.2 ± 0.7 | 1.8 ± 0.2 | 110.5 ± 9.8 | - |

| Ranitidine | 50 | 2.1 ± 0.4 | 3.5 ± 0.5 | 4.5 ± 0.3 | 45.2 ± 5.1 | 83.2 |

| This compound | 25 | 8.3 ± 0.9 | 6.1 ± 0.6 | 2.5 ± 0.3 | 85.7 ± 7.3 | 33.6 |

| This compound | 50 | 5.4 ± 0.7 | 4.8 ± 0.4 | 3.2 ± 0.2 | 68.4 ± 6.2 | 56.8 |

| This compound | 100 | 3.2 ± 0.5 | 3.9 ± 0.5 | 3.9 ± 0.3 | 52.1 ± 5.5 | 74.4 |

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Table 3: Effect of this compound on Stress-Induced Ulcers

| Treatment Group | Dose (mg/kg) | Ulcer Index | % Protection |

| Vehicle Control | - | 9.8 ± 1.1 | - |

| Standard Drug | 50 | 1.5 ± 0.3 | 84.7 |

| This compound | 25 | 6.2 ± 0.8* | 36.7 |

| This compound | 50 | 4.1 ± 0.6** | 58.2 |

| This compound | 100 | 2.3 ± 0.4 | 76.5 |

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. Prokinetic Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. What is Cisapride Monohydrate used for? [synapse.patsnap.com]

- 3. Prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prokinetic agent - Wikipedia [en.wikipedia.org]

- 5. physoc.org [physoc.org]

- 6. What is the mechanism of Cisapride Monohydrate? [synapse.patsnap.com]

Application Notes and Protocols for Cinoctramide Administration in Rodent Experiments

A Comprehensive Guide for Researchers and Drug Development Professionals

Foreword

Cinoctramide is a chemical compound identified by the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1]. While its chemical structure is known, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its administration in rodent experiments. This lack of empirical data presents a unique challenge for researchers interested in the preclinical evaluation of this compound.

In light of this, the following document serves as a generalized template, providing a robust framework for designing and documenting preclinical rodent studies of a novel chemical entity such as this compound. The protocols and data tables are based on established methodologies in preclinical drug development and toxicology studies for other compounds. Researchers can adapt and populate this template with their own experimental data as it becomes available.

Quantitative Data Summary

Clear and concise data presentation is crucial for the interpretation and comparison of experimental outcomes. The following tables are designed to capture key quantitative data points from preclinical rodent studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Rat (Strain) | Mouse (Strain) | Administration Route | Dosage (mg/kg) |

| Half-life (t½) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |

| Max Concentration (Cmax) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |

| Time to Cmax (Tmax) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |

| Area Under the Curve (AUC) | Data not available | Data not available | e.g., IV, PO, IP | Specify dose |

| Bioavailability (%) | Data not available | Data not available | e.g., PO | Specify dose |

| Volume of Distribution (Vd) | Data not available | Data not available | e.g., IV | Specify dose |

| Clearance (CL) | Data not available | Data not available | e.g., IV | Specify dose |

Table 2: Acute Toxicity Profile of this compound in Rodents

| Species/Strain | Administration Route | LD50 (mg/kg) | NOAEL (mg/kg) | Key Clinical Signs of Toxicity |

| Rat (e.g., Sprague-Dawley) | e.g., IV, PO, IP | Data not available | Data not available | e.g., Sedation, ataxia, mortality |

| Mouse (e.g., C57BL/6) | e.g., IV, PO, IP | Data not available | Data not available | e.g., Sedation, ataxia, mortality |

LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of sound scientific research. The following sections outline standard methodologies for key in vivo experiments.

Animal Models

-

Species and Strain: The choice of rodent species (e.g., rat, mouse) and strain (e.g., Sprague-Dawley, Wistar, C57BL/6, BALB/c) should be scientifically justified based on the research question.

-

Animal Husbandry: All animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water. Acclimatization for a minimum of one week prior to experimentation is recommended. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This compound Formulation and Administration

-

Formulation: Describe the vehicle used to dissolve or suspend this compound (e.g., sterile saline, DMSO, Tween 80). The final concentration and stability of the formulation should be determined.

-

Administration Routes:

-

Oral (PO): Administered via gavage.

-

Intravenous (IV): Typically administered via the tail vein.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.

-

Pharmacokinetic Study Protocol

-

Animal Grouping: Assign animals to different dose groups and a vehicle control group.

-

Drug Administration: Administer this compound via the chosen route (e.g., a single IV bolus and a single oral dose for bioavailability assessment).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

-

Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life, Cmax, Tmax, and AUC.

Acute Toxicity Study Protocol

-

Dose Range Finding: Conduct a preliminary study with a wide range of doses to determine the appropriate dose levels for the main study.

-

Animal Grouping: Assign animals to at least three dose groups and a vehicle control group.

-

Drug Administration: Administer a single dose of this compound.

-

Clinical Observations: Monitor animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for a period of 14 days.

-

Body Weight Measurement: Record body weights prior to dosing and at specified intervals throughout the study.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

-

Data Analysis: Determine the LD50 and NOAEL. Analyze body weight data and pathology findings.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.

References

Application Notes and Protocols for Studying Inflammatory Pathways Using Cinoctramide

A Representative Case Study with a Structurally Related Compound

Introduction

Cinoctramide, with the IUPAC name 1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is a chemical entity identified in the PubChem database[1]. However, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its specific biological activities, particularly its effects on inflammatory pathways such as NF-κB and MAPK.

Given the user's request for detailed application notes and protocols for this compound in the context of inflammation research, and the absence of direct experimental evidence for this specific compound, this document will provide a comprehensive guide using a structurally related and well-characterized compound: Cinnamic Aldehyde . The cinnamoyl moiety is a core structural feature of this compound, and cinnamic aldehyde has been demonstrated to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways[2][3].

These application notes are intended to serve as a robust template for researchers, scientists, and drug development professionals to investigate the potential anti-inflammatory properties of novel compounds like this compound. The protocols and data presentation formats provided herein are based on established methodologies for evaluating anti-inflammatory agents.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data that could be generated for a compound like cinnamic aldehyde, illustrating how to structure quantitative results for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | - | 100 ± 4.5 | 4.2 ± 1.1 | 12.5 ± 3.1 | 9.8 ± 2.4 |

| LPS (1 µg/mL) | - | 98 ± 3.9 | 100 | 1650 ± 95.2 | 1320 ± 81.5 |

| Cinnamic Aldehyde + LPS | 10 | 97 ± 4.1 | 75.3 ± 6.8 | 1245 ± 77.3 | 1010 ± 65.7 |

| 25 | 96 ± 3.7 | 52.1 ± 5.4 | 870 ± 54.9 | 680 ± 49.2 | |

| 50 | 95 ± 4.3 | 28.9 ± 4.1 | 450 ± 31.6 | 310 ± 25.8 |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Mice

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Myeloperoxidase (MPO) Activity (U/mg tissue) |

| Vehicle Control | - | - | 2.5 ± 0.3 |

| Carrageenan | - | 0 | 8.9 ± 0.9 |

| Cinnamic Aldehyde | 25 | 28.5 ± 3.1 | 6.2 ± 0.7 |

| 50 | 51.2 ± 4.5 | 4.1 ± 0.5 | |

| Indomethacin (Positive Control) | 10 | 65.8 ± 5.2 | 3.2 ± 0.4 |

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability, 24-well for cytokine analysis) and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of the test compound (e.g., this compound or Cinnamic Aldehyde) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for cytokine production).

-

2. Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3. Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

-

4. Pro-inflammatory Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

Collect cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

-

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Principle: Detects the levels of total and phosphorylated proteins in key signaling pathways.

-

Procedure:

-

Lyse the treated cells and determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Mice

-

Principle: A widely used model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

-

Procedure:

-

Acclimatize male BALB/c mice for one week.

-

Administer the test compound (e.g., this compound or Cinnamic Aldehyde) or vehicle orally or intraperitoneally.

-

After 1 hour, inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition.

-

At the end of the experiment, euthanize the animals and collect the paw tissue for Myeloperoxidase (MPO) activity assay or histological analysis.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Caption: Hypothesized mechanism of this compound on the MAPK signaling cascade.

Experimental Workflow Diagram

Caption: In vitro workflow for assessing anti-inflammatory activity.

References

Research Plan: Preclinical Development of Cinoctramide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Cinoctramide is a synthetic small molecule characterized by two key structural features: a 3,4,5-trimethoxyphenyl moiety and an azocane ring. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore present in several potent anticancer agents, notably those that interfere with microtubule dynamics by binding to the colchicine site on β-tubulin. This interference disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. The azocane ring, a saturated eight-membered nitrogen heterocycle, contributes to the overall three-dimensional structure and physicochemical properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.

Given the lack of extensive public data on this compound, this research plan outlines a comprehensive preclinical development strategy based on the hypothesis that This compound acts as a tubulin polymerization inhibitor with potential as an anticancer therapeutic agent. The following protocols are designed to systematically evaluate its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and preliminary safety profile.

Pharmacodynamics: Efficacy and Mechanism of Action

The primary pharmacodynamic objective is to determine if this compound exhibits antiproliferative activity and to confirm its hypothesized mechanism as a microtubule-destabilizing agent.

Application Note: In Vitro Efficacy Screening

Initial screening will be conducted across a panel of human cancer cell lines to determine the cytotoxic and antiproliferative activity of this compound. The half-maximal inhibitory concentration (IC50) will be established as a primary measure of potency. A diverse panel, including cell lines from breast, lung, colon, and ovarian cancers, will be used to identify potential tumor types for future in vivo studies.

Experimental Protocol: Cell Viability (MTT) Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM) in complete culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Paclitaxel) wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of this compound concentration to determine the IC50 value using non-linear regression.

Data Presentation: In Vitro Antiproliferative Activity

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 25.4 | 5.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 31.8 | 8.1 |

| A549 | Lung Carcinoma | 19.5 | 4.5 |

| HCT116 | Colorectal Carcinoma | 22.1 | 3.9 |

| OVCAR-3 | Ovarian Adenocarcinoma | 28.9 | 6.7 |

| HeLa | Cervical Adenocarcinoma | 15.7 | 3.1 |

Application Note: Mechanism of Action Studies

To validate the hypothesis that this compound is a tubulin polymerization inhibitor, a series of mechanism-focused assays will be performed. These include a cell-free biochemical assay to directly measure the effect on tubulin polymerization, cell-based assays to observe the effect on the cellular microtubule network, and cell cycle analysis to confirm mitotic arrest.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a polymerization mix containing GTP and a fluorescent reporter (e.g., DAPI).

-

Assay Setup: In a pre-warmed 96-well plate, add various concentrations of this compound, a vehicle control (DMSO), a positive control inhibitor (e.g., Colchicine), and a positive control stabilizer (e.g., Paclitaxel).

-

Initiation: Initiate polymerization by adding the cold tubulin polymerization mix to all wells.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every 60 seconds for 60 minutes.

-

Analysis: Plot fluorescence intensity versus time. Calculate the rate and extent of polymerization and determine the IC50 of this compound for tubulin polymerization inhibition.[1]

Experimental Protocol: Immunofluorescence Staining of Microtubules

-

Cell Culture: Grow HeLa cells on sterile glass coverslips in a 12-well plate to 60-70% confluency.

-

Treatment: Treat cells with this compound at concentrations around its IC50 value (e.g., 25 nM and 100 nM), vehicle, and controls (Nocodazole, Paclitaxel) for 18-24 hours.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Staining: Block with 1% BSA in PBS. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-